1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
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Overview
Description
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H15N3O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone oxime with ethyl chloroacetate, followed by cyclization with hydrazine hydrate . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Uniqueness
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific cyclopentyl substitution, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H15N3O/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3 |
InChI Key |
VGIMDPSRUOEZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCC2)N |
Origin of Product |
United States |
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